molecular formula C7H10N2O2 B2607141 (3S,4R)-4-Pyrazol-1-yloxolan-3-ol CAS No. 1996223-87-0

(3S,4R)-4-Pyrazol-1-yloxolan-3-ol

Cat. No.: B2607141
CAS No.: 1996223-87-0
M. Wt: 154.169
InChI Key: HIRGWBVTTJZGEB-RNFRBKRXSA-N
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Description

(3S,4R)-4-Pyrazol-1-yloxolan-3-ol is a chiral oxolane (tetrahydrofuran derivative) substituted with a pyrazole ring at the 4-position and a hydroxyl group at the 3-position. Its stereochemistry (3S,4R) confers distinct spatial and electronic properties, making it relevant in medicinal chemistry and asymmetric synthesis.

Properties

IUPAC Name

(3S,4R)-4-pyrazol-1-yloxolan-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c10-7-5-11-4-6(7)9-3-1-2-8-9/h1-3,6-7,10H,4-5H2/t6-,7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIRGWBVTTJZGEB-RNFRBKRXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CO1)O)N2C=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](CO1)O)N2C=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-4-Pyrazol-1-yloxolan-3-ol typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the use of pyrazole derivatives and oxolane precursors, which undergo cyclization in the presence of catalysts and under controlled temperature and pressure conditions . The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper salts.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-4-Pyrazol-1-yloxolan-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically conducted under controlled temperatures, often in the range of 0°C to 100°C, depending on the specific reaction .

Major Products

Mechanism of Action

The mechanism of action of (3S,4R)-4-Pyrazol-1-yloxolan-3-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of (3S,4R)-4-Pyrazol-1-yloxolan-3-ol can be contextualized by comparing it to analogs with variations in substituents, stereochemistry, or heterocyclic systems. Below is a detailed analysis:

2.1. Substituent Variations: Pyrazole vs. Triazole/Pyrrole
  • Triazole Derivatives : Compounds like 4-(5R-1H-1,2,3-triazol-1-yl)-3-(pyrrol-1-yl)furazans (e.g., compound 7 in ) feature triazole (three nitrogen atoms) and pyrrole substituents. Triazoles exhibit stronger dipole moments and metabolic stability compared to pyrazoles due to their additional nitrogen atom . However, pyrazole’s adjacent nitrogens may offer superior hydrogen-bonding specificity in enzyme inhibition.
  • Pyrrole Derivatives: Pyrrole-containing oxolanes (e.g., intermediates in ) are synthesized via Paal-Knorr cyclization using 2,5-dimethoxytetrahydrofuran and acetic acid.
2.2. Stereochemical and Functional Group Comparisons
  • Hydroxyl Group Positioning: The 3-hydroxyl group in this compound contrasts with analogs like 4-(pyrazol-1-yl)oxolane-3-carboxylic acid, where a carboxyl group replaces the hydroxyl.
  • Stereochemical Impact : The (3S,4R) configuration distinguishes it from diastereomers like (3R,4S)-4-Pyrazol-1-yloxolan-3-ol. Such stereochemical differences can drastically alter binding affinities in chiral environments, as seen in kinase inhibitors or enzyme substrates.

Data Table: Key Properties of this compound and Analogs

Compound Substituent(s) Key Functional Groups Synthesis Method Notable Properties
This compound Pyrazole, hydroxyl Pyrazole, -OH Hypothetical cyclization High H-bond capacity, chiral centers
4-(5R-Triazol-1-yl)-3-pyrrol-1-ylfurazan Triazole, pyrrole Triazole, pyrrole Paal-Knorr cyclization Thermal stability, planar structure
4-Pyrazol-1-yloxolane-3-carboxylic acid Pyrazole, carboxyl Pyrazole, -COOH Oxidation of hydroxyl Increased acidity, lower solubility

Research Implications

  • Medicinal Chemistry : Pyrazole’s hydrogen-bonding ability positions this compound as a candidate for targeting enzymes like kinases or proteases, where triazole analogs may lack specificity.
  • Material Science: The hydroxyl group’s polarity could aid in designing hydrophilic catalysts or ionic liquids, contrasting with non-polar triazole/pyrrole systems.

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